3-Amino-5,6-dibromopyrazine-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid and related compounds involves multiple steps, starting from pyrazine derivatives. For example, a three-step synthesis starting from pyrazine-2,3-dicarboxylic acid is documented, showcasing an efficient pathway to the title compound with a 55% overall yield (Buckland, 1980).
Molecular Structure Analysis
The molecular structure of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid derivatives displays extensive intra- and intermolecular hydrogen bonding, contributing to its stability and reactivity. The planar molecules exhibit π-π interactions, indicating potential for materials science applications (Dobson & Gerkin, 1996).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-5,6-dibromopyrazine-2-carboxylic acid derivatives are diverse. UV-induced photochemistry can lead to new isomers and conformers through processes like trans/cis-COOH isomerization and amino-imino tautomerization, demonstrating the compound's reactive versatility (Pagacz-Kostrzewa et al., 2021).
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on compounds related to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, such as 3-Aminopyrazine-2-carboxylic acid, has focused on understanding their molecular structure and the extensive network of intra- and intermolecular hydrogen bonds. These hydrogen bonds play a significant role in determining the properties of the compounds, such as their displacement parameters and molecular stacking behaviors (Dobson & Gerkin, 1996).
Electrocatalytic Carboxylation
Electrocatalytic carboxylation studies, though conducted on similar compounds like 2-amino-5-bromopyridine, have investigated the potential for carbon dioxide utilization. These studies are crucial for developing new methodologies for carbon capture and synthesis of carboxylic acids (Feng, Huang, Liu, & Wang, 2010).
Synthesis Improvement
Efforts have been made to improve the synthesis of compounds such as 3-aminopyrazine-2-carboxylic acid, starting from other related compounds. These studies are significant for enhancing the yield and efficiency of producing these compounds, which can be valuable in various applications (Buckland, 1980).
Photochemistry and Molecular Structure
Research has also been conducted on the UV-induced photochemistry and molecular structure of similar compounds, like 3-aminopyrazine-2-carboxylic acid. This research is crucial for understanding the behavior of these compounds under UV irradiation, which can lead to the formation of new conformers and isomers (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).
Spectral Characterization and Complex Formation
Studies on compounds like 3-aminopyrazine-2-carboxylic acid have also explored their potential to form complexes with various metals, characterized by spectral, conductivity, and magnetic measurements. This research is relevant for the potential use of these compounds in coordination chemistry and material science (Mostafa, Gabr, El-Asmy, & Emam, 2009).
properties
IUPAC Name |
3-amino-5,6-dibromopyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGRVZPMSJEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)Br)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310213 |
Source
|
Record name | 3-amino-5,6-dibromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,6-dibromopyrazine-2-carboxylic acid | |
CAS RN |
502143-36-4 |
Source
|
Record name | 3-amino-5,6-dibromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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